1-(2,3-Dichloro-6-fluorophenyl)ethanone
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 1-(2,3-Dichloro-6-fluorophenyl)ethanone follows established International Union of Pure and Applied Chemistry nomenclature conventions for halogenated aromatic ketones. The compound bears the Chemical Abstracts Service registry number 870704-16-8, which serves as its unique identifier in chemical databases and literature. The molecular formula C8H5Cl2FO accurately represents the atomic composition, indicating the presence of eight carbon atoms, five hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom. The molecular weight has been precisely determined as 207.03 grams per mole, calculated through standard atomic mass contributions.
The systematic International Union of Pure and Applied Chemistry name "this compound" clearly describes the substitution pattern on the benzene ring, where chlorine atoms occupy positions 2 and 3, while a fluorine atom is located at position 6 relative to the acetyl group attachment point. Alternative nomenclature includes the common name "2',3'-Dichloro-6'-fluoroacetophenone," which follows the acetophenone naming convention where the prime notation indicates substituent positions on the benzene ring. The compound is also known by the systematic name "Ethanone, 1-(2,3-dichloro-6-fluorophenyl)-" according to Chemical Abstracts Service indexing conventions.
The molecular descriptor data provides additional structural identification parameters essential for computational and database applications. The International Chemical Identifier string "InChI=1S/C8H5Cl2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3" encodes the complete molecular connectivity information. The corresponding International Chemical Identifier Key "VHFIYTUVCUSGMN-UHFFFAOYSA-N" serves as a hashed version for rapid database searching and cross-referencing. The Simplified Molecular Input Line Entry System notation "CC(=O)C1=C(F)C=CC(Cl)=C1Cl" provides a linear representation of the molecular structure suitable for computational applications.
Structure
2D Structure
Properties
IUPAC Name |
1-(2,3-dichloro-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIYTUVCUSGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381264 | |
| Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-16-8 | |
| Record name | 1-(2,3-Dichloro-6-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Acetophenone Synthesis via Electrophilic Aromatic Substitution
- Starting Materials: 2,3-dichlorophenol or 2,3-dichlorobenzene derivatives.
- Halogenation: Fluorination at the 6-position is achieved using selective fluorinating agents such as Selectfluor or elemental fluorine under controlled conditions to avoid over-fluorination.
- Acetylation: Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3) introduces the ethanone group at the desired position.
This method requires careful temperature and stoichiometric control to prevent poly-substitution or rearrangement.
Synthesis from 2,3-Dichloro-6-fluoroacetophenone
A more direct and industrially favored approach involves the preparation of 1-(2,3-dichloro-6-fluorophenyl)ethanone by:
- Step 1: Starting from 2,3-dichloro-6-fluoroacetophenone, which can be synthesized by halogenation of 2-chloro-6-fluoroacetophenone or via chlorination of 6-fluoroacetophenone derivatives.
- Step 2: Purification by recrystallization or chromatography to obtain high-purity ketone.
This route benefits from commercially available or easily synthesized precursors and allows for scale-up.
Though the query focuses on the ketone, many preparation methods involve reduction steps to the corresponding alcohol (1-(2,3-dichloro-6-fluorophenyl)ethanol) as intermediates or for enantiomeric resolution.
- Reducing Agents: Sodium borohydride (NaBH4) in methanol or ethanol is commonly used for selective reduction of the ketone to the alcohol under mild conditions.
- Reaction Conditions: Typically performed at 0–20 °C for 30 minutes to 2 hours.
- Workup: Quenching with ammonium chloride or hydrochloric acid, followed by extraction with ethyl acetate, washing, drying, and solvent removal yields the alcohol intermediate.
This intermediate can be oxidized back to the ketone if needed or used for chiral resolution.
For chiral derivatives such as (S)- or (R)-1-(2,3-dichloro-6-fluorophenyl)ethanol, resolution methods include:
- Formation of esters or salts with chiral amines (e.g., (S)-1-phenylethylamine) to separate enantiomers.
- Asymmetric reduction using chiral catalysts or biocatalysts (e.g., ketoreductases or lipases) to obtain enantiomerically enriched products.
These methods are relevant when the ketone is a precursor to chiral alcohols or other derivatives.
- Data Table: Summary of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | 2,3-Dichlorobenzene derivatives | Fluorination (Selectfluor), Friedel-Crafts acylation (AlCl3, Acetyl chloride) | Variable | Requires careful control of regioselectivity |
| Direct Synthesis from Acetophenone | 2,3-Dichloro-6-fluoroacetophenone | Chlorination or fluorination steps, purification | High | Industrially scalable, high purity achievable |
| Reduction to Alcohol Intermediate | 2,3-Dichloro-6-fluoroacetophenone | NaBH4 in MeOH or EtOH, 0–20 °C | ~100 | Mild conditions, used for further chiral resolution |
| Enantioselective Resolution | Racemic alcohol intermediates | Chiral amines (e.g., (S)-1-phenylethylamine), enzymatic catalysis | 90+ | Enables production of optically pure compounds |
- The reduction of 2,3-dichloro-6-fluoroacetophenone with sodium borohydride in methanol at low temperature is highly efficient, yielding nearly quantitative conversion to the corresponding alcohol intermediate, which can be oxidized back or used for further synthesis.
- The use of chiral resolution agents such as (S)-1-phenylethylamine allows for the isolation of enantiomerically pure alcohols, which are valuable intermediates in pharmaceutical synthesis.
- Industrial processes favor routes that minimize purification steps, such as direct extraction and crystallization, and allow recovery of reagents like phthalic acid and chiral amines, enhancing sustainability and cost-effectiveness.
- The presence of multiple halogens requires careful reaction condition optimization to avoid side reactions such as dehalogenation or over-substitution.
The preparation of this compound is well-established through halogenation and acylation strategies starting from substituted benzene derivatives or acetophenone precursors. Reduction to the corresponding alcohol and subsequent chiral resolution are common for producing enantiomerically pure derivatives. Industrial methods emphasize high yield, regioselectivity, and reagent recovery to ensure scalability and cost efficiency.
Chemical Reactions Analysis
1-(2,3-Dichloro-6-fluorophenyl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of anti-cancer agents, such as Crizotinib, which targets specific oncogenic proteins implicated in tumor growth.
2. Biological Activity
Research indicates that derivatives of 1-(2,3-Dichloro-6-fluorophenyl)ethanone exhibit significant biological activities:
- Anticancer Potential : Studies have demonstrated that this compound can inhibit the autophosphorylation of the human hepatocyte growth factor receptor (HGFR), which is associated with several cancers. This inhibition may lead to new therapeutic strategies against tumors driven by aberrant signaling through HGFR.
- Neuropharmacology : The compound has shown potential interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT), suggesting possible applications in treating mood disorders.
| Compound | Target Receptor | EC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | 5-HT1A | 181 | Agonist |
| This compound | D2 | >1000 | Antagonist |
| Crizotinib derivative | HGFR | 50 | Inhibitor |
This table summarizes key findings from pharmacological evaluations, indicating that while the compound acts as an agonist at certain serotonin receptors, it may function as an antagonist at dopamine receptors.
Case Studies
Case Study 1: Anticancer Efficacy
In a notable study involving mouse models with ROS1 fusion proteins, derivatives of this compound were tested for their ability to degrade these oncogenic proteins. The results indicated significant efficacy in reducing tumor growth in treated subjects compared to controls. This highlights the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Neuropharmacological Effects
Another study explored the interaction of derivatives with serotonin receptors. The findings suggested that modifications on the phenyl ring could significantly influence receptor binding and functional outcomes. This opens avenues for developing treatments for mood disorders based on the compound's derivatives.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-6-fluorophenyl)ethanone is primarily related to its reactivity as an electrophile. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
1-(2-Chloro-3,6-difluorophenyl)ethanone
- Molecular Formula : C₈H₅ClF₂O (MW: 206.58 g/mol)
- Structural Differences : Chlorine at position 2 and fluorine atoms at positions 3 and 5.
- Key Properties: The fluorine atoms at positions 3 and 6 create a stronger electron-withdrawing effect compared to the dichloro substitution in the target compound.
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone
- Molecular Formula : C₉H₅Cl₂F₃O (MW: 257.04 g/mol)
- Structural Differences : Chlorine at positions 2 and 6, with a trifluoromethyl (-CF₃) group at position 3.
- Higher molecular weight and halogen density may reduce water solubility compared to the target compound .
1-(2-Chlorophenyl)ethanone
- Molecular Formula : C₈H₇ClO (MW: 154.59 g/mol)
- Structural Differences : Single chlorine substituent at position 2.
- Key Properties :
1-(3-Methyl-benzofuran-2-yl)-ethanone
- Molecular Formula : C₇H₈O₂ (MW: 136.15 g/mol)
- Structural Differences : Benzofuran core with a methyl group at position 3.
- Key Properties :
Hydroxy-Substituted Analogues
- Examples: 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone (C₁₁H₁₃ClO₃, MW: 228.68 g/mol) 1-(2,6-Dihydroxy-4-pentylphenyl)ethanone (C₁₃H₁₈O₃, MW: 222.28 g/mol)
- Key Properties :
Structural and Functional Analysis
Electronic Effects
- Target Compound : The 2,3-dichloro-6-fluoro substitution pattern creates a strong electron-deficient aromatic ring, directing electrophilic attacks to specific positions.
- Comparison: Fluorine’s inductive effect (-I) dominates over chlorine’s in 1-(2-chloro-3,6-difluorophenyl)ethanone, altering resonance stabilization . Trifluoromethyl groups in 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone provide both -I and steric effects, reducing ring reactivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility |
|---|---|---|---|
| 1-(2,3-Dichloro-6-fluorophenyl)ethanone | 207.03 | ~2.8 | Low |
| 1-(2-Chloro-3,6-difluorophenyl)ethanone | 206.58 | ~2.5 | Low |
| 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone | 257.04 | ~3.7 | Very Low |
| 1-(2-Chlorophenyl)ethanone | 154.59 | ~1.9 | Moderate |
*Predicted LogP values based on halogen and functional group contributions.
Research Implications
- Pharmaceutical Applications : The target compound’s halogenation pattern may enhance binding to halogen-bonding receptors in drug design.
- Agrochemical Potential: Increased lipophilicity in analogues like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone could improve pesticide persistence .
- Limitations : Low solubility of highly halogenated derivatives may necessitate formulation optimization for practical use.
Biological Activity
1-(2,3-Dichloro-6-fluorophenyl)ethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C9H7Cl2FO. The synthesis typically involves electrophilic aromatic substitution reactions, which allow for the introduction of chloro and fluorine substituents onto the phenyl ring. The synthetic pathway can be summarized as follows:
- Starting Materials : 2,3-dichloro-6-fluorobenzene and ethanoyl chloride.
- Reaction Conditions : Typically conducted under anhydrous conditions using a Lewis acid catalyst.
- Yield : The reaction generally yields the desired product in moderate to high purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings indicate that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 22 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of chlorine and fluorine atoms enhances lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.
Key Findings from SAR Studies:
- Chlorine Substituents : Increase antibacterial activity by enhancing binding affinity to bacterial enzymes.
- Fluorine Substituent : Modulates electronic properties, improving cytotoxicity against cancer cells.
Case Studies
Several studies have explored the pharmacological potential of compounds related to this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with MIC values lower than those of standard antibiotics .
- Cytotoxicity in Cancer Models : Another study focused on its anticancer properties in xenograft models, where treatment with the compound resulted in reduced tumor growth rates compared to control groups .
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in fume hoods due to volatile intermediates (e.g., acyl chlorides).
- Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to avoid environmental contamination .
How can computational modeling predict the reactivity and thermodynamic properties of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect reduces electron density at the para position .
- Thermodynamic Data : Estimate boiling points and phase-change enthalpies using group contribution methods, validated against experimental NIST data (e.g., Tboil ~469 K for analogous fluorophenyl ethanones) .
What strategies optimize regioselectivity in multi-step syntheses involving this compound?
Advanced Research Question
- Directing Groups : Introduce temporary substituents (e.g., –NO₂) to steer halogenation or acylation to desired positions.
- Catalyst Screening : Test Lewis acids like FeCl₃ or ZnCl₂ to modulate reactivity in halogenated aromatics. For example, AlCl₃ may favor ortho/para acylation, while FeCl₃ could enhance meta selectivity .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products, while prolonged heating may shift equilibria .
How can contradictory crystallographic and spectroscopic data for this compound be reconciled?
Advanced Research Question
- X-ray vs. NMR Discrepancies : Crystalline structures may exhibit different conformers compared to solution-state NMR. Use variable-temperature NMR to assess dynamic effects (e.g., ring flipping).
- Stereoelectronic Effects : Halogen substituents (Cl, F) can distort bond angles, altering spectral signatures. Compare with DFT-optimized geometries .
What are the challenges in scaling up the synthesis of this compound for bulk research use?
Advanced Research Question
- Catalyst Recycling : Lewis acids like AlCl₃ are moisture-sensitive and difficult to recover. Explore ionic liquids or heterogeneous catalysts (e.g., montmorillonite K10) for greener processes .
- Purification : Distillation under reduced pressure (≤1 mmHg) is required to isolate high-purity product, as halogenated byproducts may co-elute in chromatography .
How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Electron-Withdrawing Effects : Fluorine and chlorine decrease electron density, enhancing stability toward electrophilic attack but reducing nucleophilic substitution rates.
- Suzuki-Miyaura Applications : Use Pd catalysts with bulky ligands (e.g., SPhos) to couple with boronic acids at the meta position relative to electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
